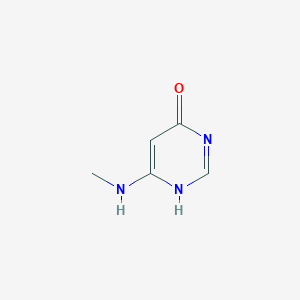

6-(Methylamino)pyrimidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-6-4-2-5(9)8-3-7-4/h2-3H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVCZENBLPMWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309320 | |

| Record name | 6-(methylamino)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-67-4 | |

| Record name | 1122-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(methylamino)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methylamino Pyrimidin 4 Ol and Its Analogs

Established Synthetic Routes to the Pyrimidin-4-ol Core

The construction of the foundational pyrimidin-4-ol ring system can be achieved through several reliable methods. A common and economical approach involves the cyclization of a chalcone (B49325) with guanidine (B92328) hydrochloride in the presence of a base like sodium hydroxide. nih.gov This method provides a straightforward route to tri-substituted pyrimidine (B1678525) derivatives. nih.gov

Another widely used strategy is the condensation of moieties with the necessary substituents to form the heterocycle. nih.gov For instance, the reaction of 3-arylmethylidenefuran-2(3H)-ones with N,N-binucleophilic reagents such as guanidine can lead to the formation of the pyrimidine ring. mdpi.com The specific reaction conditions, such as the use of sodium ethoxide in ethanol, can be optimized to improve yields. mdpi.com

Furthermore, multicomponent reactions offer an efficient pathway to highly substituted pyrimidin-4-ol derivatives. A notable example is the three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.it This method is flexible and allows for the introduction of a variety of substituents onto the pyrimidine core. chim.it The synthesis of the pyrimidine core can also be achieved through the reaction of diketones or β-ketoesters with appropriate starting materials. researchgate.net

Introduction of the 6-Methylamino Moiety: Regioselective Functionalization

The introduction of the methylamino group at the C6 position of the pyrimidin-4-ol ring requires precise control of regioselectivity. One common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as a 6-chloropyrimidine derivative. wuxiapptec.com The regioselectivity of SNAr reactions on dichloropyrimidines can be highly sensitive to the substituents already present on the ring. wuxiapptec.com For example, the presence of an electron-donating group at the C6 position can direct substitution to the C2 position. wuxiapptec.com

The selective functionalization of pyrimidines can also be achieved through metalation reactions. The use of hindered magnesium and zinc-amide bases in combination with BF3·OEt2 can lead to selective C2 metalation. thieme-connect.com However, other bases like LDA or LiTMP tend to favor metalation at the C4/C6 positions. thieme-connect.com

A study on the reaction of 4-chloro-N-(2-(trifluoromethyl)phenyl)thieno[3,2-d]pyrimidine with various amines demonstrated that nucleophilic aromatic substitution can be effectively carried out in a greener solvent like PEG400. nih.gov This approach offers good yields and avoids the use of volatile organic solvents. nih.gov

Advanced Synthetic Strategies for Complex 6-(Methylamino)pyrimidin-4-ol Derivatives

The synthesis of more complex analogs of this compound often necessitates the use of advanced synthetic methodologies. These strategies enable the introduction of a wider range of functional groups and the construction of intricate molecular architectures.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the pyrimidine scaffold. nih.govresearchgate.net These reactions are widely used in the synthesis of pharmaceuticals, natural products, and organic materials. acs.org

Suzuki-Miyaura Coupling: This reaction is frequently employed to create biaryl compounds by coupling an aryl halide with an arylboronic acid derivative. researchgate.net It has been successfully applied to the modification of halogenated purine (B94841) and pyrimidine nucleosides. nih.gov

Buchwald-Hartwig Amination: This method is crucial for the formation of C-N bonds and is extensively used for the synthesis of arylated amines. acs.org It has been utilized to introduce various anilines at the C2 position of a pyrimidine core. nih.gov

Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an aryl or alkenyl halide, providing a route to alkynyl-substituted pyrimidines. researchgate.net

Recent advancements have introduced pyridyl pyrimidylsulfones as effective pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions with (hetero)aryl bromides. acs.org This method allows for late-stage functionalization and overcomes some limitations of using pyridylboron reagents. acs.org

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyrimidine rings. masterorganicchemistry.com The reaction involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The rate and regioselectivity of SNAr are significantly influenced by the nature and position of electron-withdrawing groups on the pyrimidine ring. wuxiapptec.commasterorganicchemistry.com

For instance, the reaction of 2,4-dichloropyrimidines with nucleophiles typically results in selective substitution at the C4 position. wuxiapptec.com However, the presence of strong electron-donating or electron-withdrawing groups at other positions can alter this selectivity. wuxiapptec.com A greener approach for SNAr reactions on nitrogen-containing fused heterocycles utilizes polyethylene (B3416737) glycol (PEG400) as a reaction medium, offering good to excellent yields with various amines. nih.gov This method has been successfully applied to 4-chlorofuro- and thieno[3,2-d]pyrimidines. nih.gov

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 4-chlorothieno[3,2-d]pyrimidine | 2-trifluoromethylaniline | N-(2-(Trifluoromethyl)phenyl)thieno[3,2-d]pyrimidin-4-amine | 71 | nih.gov |

| 4-chlorothieno[3,2-d]pyrimidine | 4-methoxyaniline | N-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine | 88 | nih.gov |

| 2,4,5-trichloropyrimidine | pyrrolidine | 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine | - | rsc.org |

Heterocyclization and Ring Closure Methods

The construction of the pyrimidine ring itself through heterocyclization is a key strategy. This can involve the reaction of binucleophiles like guanidine with α,β-unsaturated carbonyl compounds. mdpi.com For example, 3-arylmethylidenefuran-2(3H)-ones react with guanidine carbonate to form fused pyrimidine systems. mdpi.com The nature of the substituent on the furanone ring can influence the reaction pathway. mdpi.com

Another approach involves the cyclization of appropriately substituted precursors. For instance, a novel pyrimidine nucleoside synthesis was developed through the stepwise cyclization of 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives with isocyanates. acs.org Multicomponent reactions also provide efficient routes to fused pyrimidine systems. bohrium.comacs.org

Optimization of Synthetic Pathways: Efficiency and Scale-Up Considerations

Optimizing synthetic routes is crucial for both laboratory-scale research and industrial-scale production. Key considerations include reaction time, yield, cost of starting materials, and environmental impact.

Conventional methods for pyrimidine synthesis can suffer from long reaction times and variable yields. nih.gov To address this, more efficient techniques such as ultrasound-assisted cyclization and microwave-assisted synthesis have been developed. nih.govaip.org These methods can significantly reduce reaction times and energy consumption. nih.gov

The choice of catalyst and reaction conditions plays a vital role in optimization. For example, in some pyrimidine syntheses, the addition of a catalyst like H2SO4 has been shown to increase product yield. nih.gov The use of greener solvents, such as polyethylene glycol (PEG), can also improve the environmental profile of a synthesis. nih.gov

For large-scale production, factors like the ease of product purification and the potential for one-pot reactions are important. nih.gov The development of synthetic schemes with simple work-ups and broad substrate scope is highly desirable. nih.gov

| Optimization Strategy | Benefit | Reference |

| Ultrasound-assisted cyclization | Reduced reaction time | nih.gov |

| Microwave-assisted synthesis | Reduced energy consumption and reaction times | aip.org |

| Use of green solvents (e.g., PEG) | Improved environmental profile | nih.gov |

| One-pot reactions | Increased efficiency, reduced waste | nih.gov |

Chemical Reactivity and Derivatization of 6 Methylamino Pyrimidin 4 Ol

Functional Group Transformations at the Pyrimidin-4-ol Moiety

The pyrimidin-4-ol moiety of 6-(methylamino)pyrimidin-4-ol exhibits tautomerism, existing in equilibrium with its 6-(methylamino)pyrimidin-4(3H)-one form. sigmaaldrich.comthieme-connect.de This duality influences its reactivity, allowing for transformations at both the oxygen and nitrogen atoms of the pyrimidine (B1678525) ring.

The hydroxyl group can undergo O-alkylation reactions. For instance, the sodium salts of related 2-amino-substituted pyrimidin-4-ols have been used to synthesize O-substituted products. researchgate.net This suggests that deprotonation of the hydroxyl group enhances its nucleophilicity, facilitating reaction with alkyl halides or other electrophilic alkylating agents.

Furthermore, the hydroxyl group can be converted into a more reactive leaving group, such as a chloro group, to facilitate nucleophilic substitution reactions. Treatment with reagents like phosphorus oxychloride (POCl3) can transform the pyrimidin-4-ol into a 4-chloropyrimidine (B154816) derivative. google.com This chloro-substituted intermediate is then susceptible to displacement by various nucleophiles, including amines, to introduce a range of functional groups at the 4-position. For example, 4-chloro-6-methyl-2-(substituted)-pyrimidines have been reacted with amines to generate diverse libraries of pyrimidine derivatives. google.com

Modifications at the 6-Methylamino Side Chain

The 6-methylamino side chain provides another site for chemical modification. The secondary amine is nucleophilic and can participate in various reactions.

N-Alkylation and N-Arylation: The nitrogen atom of the methylamino group can be further alkylated or arylated. However, the reactivity can be influenced by the electronic nature of the pyrimidine ring and other substituents.

Acylation: The methylamino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation can be useful for modulating the electronic properties and biological activity of the molecule.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates can lead to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively. These functional groups are often incorporated into drug candidates to enhance binding interactions with biological targets.

Substitutions on the Pyrimidine Ring System

The pyrimidine ring in this compound is an electron-deficient system, which influences its susceptibility to nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (NAS): While the electron-rich nature of the substituents makes direct nucleophilic attack on the ring less favorable, the introduction of a leaving group at positions 2 or 4, as discussed in section 3.1, dramatically enhances the ring's reactivity towards nucleophiles. mdpi.com For example, a chloro group at the 4-position can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. google.comlookchem.com

Formation of Fused Heterocyclic Systems Incorporating the this compound Core

The inherent reactivity of the this compound scaffold allows for its use in the construction of more complex, fused heterocyclic systems. These annulated structures are of significant interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activities.

One common strategy involves the introduction of a second reactive group onto the pyrimidine ring, which can then undergo an intramolecular cyclization reaction. For instance, a substituent introduced at the C-5 position bearing a suitable functional group can react with either the 4-hydroxyl or the 6-methylamino group to form a new ring.

Several synthetic methodologies are employed for the synthesis of fused pyrimidines, including:

Condensation Reactions: Reactions involving the condensation of a 1,3-dicarbonyl compound with a urea or thiourea derivative are fundamental to pyrimidine synthesis and can be adapted to form fused systems. scialert.net

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, provide an efficient means to construct complex pyrimidine-containing molecules, including fused derivatives, in a single step. nih.gov

Intramolecular Cyclization: As mentioned, the introduction of appropriate functional groups allows for intramolecular cyclization, leading to the formation of bicyclic and polycyclic systems. For example, dihydropyrimido[4,5-d]pyrimidines have been synthesized through a one-pot, three-component condensation. scialert.net

The use of microwave irradiation has been shown to accelerate these reactions, often leading to higher yields and shorter reaction times for the synthesis of fused pyrimidines. nih.govmdpi.com

Medicinal Chemistry and Pharmacological Applications of 6 Methylamino Pyrimidin 4 Ol Derivatives

6-(Methylamino)pyrimidin-4-ol as a Key Pharmacophore in Drug Discovery

The this compound moiety serves as a key pharmacophore in modern drug discovery due to its unique structural and electronic properties. A pharmacophore is defined as the essential arrangement of functional groups in a molecule that is necessary for its biological activity. The this compound scaffold possesses a distinct pattern of hydrogen bond donors and acceptors, which are critical for molecular recognition and binding to biological targets such as protein kinases. focusbiomolecules.comacs.org

The pyrimidin-4-ol tautomer is favored and features a nitrogen atom at position 1, a carbonyl group at position 4, and a methylamino group at position 6. This arrangement allows the scaffold to engage in multiple hydrogen bonding interactions with the amino acid residues in the active site of a target protein. For instance, the pyrimidine (B1678525) ring nitrogen can act as a hydrogen bond acceptor, while the exocyclic methylamino group and the ring nitrogen at position 3 can act as hydrogen bond donors. This ability to form specific, directional interactions is a cornerstone of its utility in designing potent and selective inhibitors. focusbiomolecules.com

Furthermore, the pyrimidine ring is a bioisostere for other aromatic systems like phenyl rings, often leading to improved physicochemical and pharmacokinetic properties in drug candidates. nih.gov The scaffold's synthetic tractability allows for systematic modifications at various positions, enabling chemists to fine-tune the potency, selectivity, and drug-like properties of the resulting derivatives. This versatility has established the this compound core as a privileged structure in the development of targeted therapies.

Therapeutic Area Exploration and Drug Design Paradigms

The strategic application of the this compound pharmacophore has led to the development of novel therapeutic agents across different disease areas, most notably in oncology and infectious diseases.

The dysregulation of cellular signaling pathways, particularly those controlled by protein kinases, is a hallmark of cancer. The this compound scaffold has proven to be an excellent starting point for the design of inhibitors targeting these key oncogenic drivers.

METTL3 Inhibition: The N6-methyladenosine (m6A) modification of RNA is a critical regulator of gene expression, and its deposition is catalyzed by the METTL3-METTL14 "writer" complex. chemrxiv.orggoogle.com METTL3, the catalytic subunit, has been identified as a promising therapeutic target in various cancers, including acute myeloid leukemia (AML). google.com

Recent drug discovery efforts have identified potent and selective METTL3 inhibitors based on the this compound scaffold. Through a structure-based design approach, researchers developed a series of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives. One of the lead compounds from this research incorporated the 6-(methylamino)pyrimidin-4-yl moiety, demonstrating the scaffold's effectiveness in targeting the S-adenosyl methionine (SAM) binding pocket of METTL3. chemrxiv.org Compound UZH2 emerged from this work as a highly potent METTL3 inhibitor with an IC₅₀ of 5 nM. nih.gov

| Compound | Structure | METTL3 IC₅₀ (nM) | Cellular GI₅₀ (µM, MOLM-13 cells) |

|---|---|---|---|

| Compound 4 | 4-(((6-((4,4-Dimethylpiperidin-1-yl)methyl)pyridin-3-yl)amino)methyl)-1-(6-(methylamino)pyrimidin-4-yl)piperidin-4-ol | 5800 | Not Reported |

| UZH2 | 4-[4-[(4,4-Dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazasprio[5.5]undecane-2-one | 5 | 12 |

GSK-3β Inhibition: Glycogen (B147801) synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes, and its aberrant activity is linked to diseases such as Alzheimer's disease, bipolar disorder, and cancer. nih.gov The pyrimidine core is a recognized scaffold for developing GSK-3β inhibitors. For example, a series of 6-amino-4-(pyrimidin-4-yl)pyridones were developed as potent and selective GSK-3β inhibitors with good central nervous system exposure. While these are not direct derivatives of this compound, the research underscores the importance of the pyrimidine ring in interacting with the ATP-binding site of GSK-3β, particularly with key residues like Val135 in the hinge region. The design principles from these related series can inform the development of novel GSK-3β inhibitors based on the this compound scaffold.

CDK2 Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their inhibitors are a major focus of cancer drug discovery. CDK2, in particular, is crucial for the G1/S phase transition. Structure-based drug design has led to the discovery of potent CDK2 inhibitors built upon pyrimidine frameworks. For instance, 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidines have shown nanomolar potency against CDK2. Fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, have also yielded highly potent and selective CDK2 inhibitors. These examples highlight the adaptability of the pyrimidine core in targeting the ATP-binding pocket of various kinases, providing a strong rationale for exploring this compound derivatives as potential CDK2 inhibitors.

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The KRAS-G12D mutation is particularly prevalent and has been notoriously difficult to target directly. Recent breakthroughs have led to the development of covalent inhibitors for KRAS-G12C, but potent, non-covalent inhibitors for other mutants like G12D are urgently needed.

Research into this challenging target has explored fused pyrimidine scaffolds. Pyrido[4,3-d]pyrimidine (B1258125) analogues have been designed as potent inhibitors of KRAS-G12D. These compounds bind to an allosteric pocket (the SWII pocket), preventing the protein from engaging with its downstream effectors. While these are not direct derivatives of this compound, the success of the related pyrido[4,3-d]pyrimidine core demonstrates the potential of pyrimidine-based scaffolds in the rational design of inhibitors for this high-value oncological target.

The pyrimidine scaffold is also a cornerstone in the development of anti-infective drugs, owing to its presence in the metabolic pathways of microorganisms and its ability to inhibit essential microbial enzymes. acs.org

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutics with novel mechanisms of action. google.com Pyrimidine derivatives have been extensively investigated for their antitubercular properties. Current time information in Bangalore, IN.chemrxiv.org

High-throughput screening of compound libraries has identified 6-dialkylaminopyrimidine carboxamides as a promising class of antitubercular agents. google.com These compounds demonstrated activity against clinical M. tuberculosis strains and did not show cross-resistance with existing TB drugs, suggesting a novel mechanism of action. google.com Further structure-activity relationship (SAR) studies on pyrimidine carboxamide analogues have yielded compounds with excellent in vitro activity, with MIC₉₀ values below 1.00 µM.

| Compound Class/Example | Key Structural Features | Reported Activity |

|---|---|---|

| 6-Dialkylaminopyrimidine Carboxamides | Pyrimidine-4-carboxamide (B1289416) core with a 6-dialkylamino substituent. | Active against clinical Mtb strains; no cross-resistance to conventional drugs. google.com |

| Compound 7p (a pyrimidine carboxamide) | 6-(Benzyl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide | MIC₉₀ < 1.00 µM. |

| 4-(4-fluorophenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine | 2-aminopyrimidine core with phenyl and pyridyl substituents. | Excellent activity at 3.12 µg/ml. chemrxiv.org |

These findings highlight the potential of the 6-aminopyrimidine core, a close structural relative of this compound, as a foundational scaffold for developing new generations of antitubercular drugs.

Anti-infective Agents

Antibacterial and Antifungal Potential

Derivatives of this compound have demonstrated notable potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The pyrimidine scaffold is a key component in many biologically active compounds, and modifications to this core structure can significantly influence its antimicrobial properties. gsconlinepress.comwjarr.com

Studies have shown that pyrimidine derivatives can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized pyrimidine compounds have exhibited antibacterial activity comparable to established antibiotics. The introduction of various substituents to the pyrimidine ring can enhance the binding affinity of these compounds to microbial targets, potentially disrupting essential enzymatic functions and inhibiting microbial growth.

In the realm of antifungal research, pyrimidine derivatives have also shown promise. Some have been found to inhibit the growth of various fungal species. nih.gov For example, a series of novel hydrazone-pyrimidinetrione analogs, which share a core pyrimidine structure, exhibited potent growth inhibition against clinically significant fungal pathogens like Candida species. nih.gov The mechanism of action for some of these compounds is believed to involve the disruption of cellular respiration and energy production in fungal cells, representing a different mode of action from many existing antifungal drugs. nih.gov

The structural features of these derivatives, such as the presence of specific functional groups, can play a crucial role in their antimicrobial efficacy. For example, the incorporation of a methylthio group has been noted to potentially enhance binding to microbial targets. Similarly, the addition of a 4-chlorophenyl substitution on the pyrimidine nucleus has been shown to improve anti-cancer effectiveness, suggesting that similar modifications could impact antibacterial and antifungal properties. gsconlinepress.com

Table 1: Examples of Antimicrobial Activity of Pyrimidine Derivatives

| Compound Type | Target Organism(s) | Observed Effect | Reference |

| Pyrimidine Derivatives | Gram-positive and Gram-negative bacteria | Inhibition of growth, comparable to some antibiotics | |

| Thieno[3,2-d]pyrimidine Derivatives | E. coli, Pseudomonas sp., S. aureus, Bacillus sp. | High antibacterial activity | researchgate.net |

| Hydrazone-pyrimidinetrione Analogs | Candida species | Potent growth inhibition | nih.gov |

| Substituted Pyrimidines | F. oxysporum | Good antifungal activity | nih.gov |

Antiviral Applications

The this compound scaffold has been a building block in the development of compounds with antiviral properties. Research has particularly focused on its utility in creating derivatives that inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and herpes viruses. acs.org

One area of investigation involves the synthesis of 6-hydroxypyrimidine derivatives. These compounds, when appropriately substituted, have demonstrated the ability to inhibit the replication of herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), varicella-zoster virus (VZV), and cytomegalovirus (CMV). acs.org Furthermore, these derivatives have shown activity against retroviruses such as Moloney sarcoma virus (MSV) and, significantly, HIV-1 and HIV-2. acs.org The antiviral activity is noted to be more pronounced when an oxygen atom is present at the 6-position of the pyrimidine ring compared to a sulfur atom. acs.org

The development of prodrugs is another strategy employed in this field. For instance, prodrugs of (-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (B94841) (DAPD), a compound with anti-HIV activity, have been synthesized. Modifications at the C6 position of the purine ring, which is structurally related to the pyrimidine core, have led to enhanced anti-HIV activity without a corresponding increase in toxicity. nih.gov Specifically, the introduction of alkyl amino groups at the C6 position significantly increased the antiviral potency. nih.gov

Neurological and Central Nervous System Applications

Derivatives of this compound have emerged as significant scaffolds in the development of therapeutic agents targeting the central nervous system (CNS). Their structural versatility allows for the design of molecules that can interact with specific neurological receptors, offering potential treatments for a variety of neurological and psychiatric disorders. nih.govnih.govresearchgate.net

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Modulation

A key area of interest is the modulation of the metabotropic glutamate receptor 1 (mGluR1). nih.govnih.gov mGluR1 is implicated in numerous neuropsychiatric disorders, making it a valuable target for drug development. nih.gov Derivatives of this compound have been instrumental in the creation of potent and selective mGluR1 modulators.

One notable example is the development of FIMX (4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide). This compound has been identified as a high-affinity negative allosteric modulator of human mGluR1. nih.gov Radiola-beled versions of FIMX, such as [18F]FIMX and [11C]FIMX, have been successfully developed and utilized as radioligands for positron emission tomography (PET) imaging of mGluR1 in the brain. nih.govnih.govnih.gov These imaging agents allow for the quantification of mGluR1 in both non-human primates and humans, providing a valuable tool for understanding the role of this receptor in neuropsychiatric disorders and for the development of new drugs. nih.govnih.gov

The high affinity and selectivity of FIMX for mGluR1 are crucial for its effectiveness as a research tool and potential therapeutic lead. Pharmacological screening has shown that FIMX has low affinity for a wide range of other receptors and transporters in the brain, minimizing off-target effects. nih.gov

Table 2: Research Findings on mGluR1 Modulators Derived from this compound

| Compound | Target | Key Finding | Application | Reference |

| FIMX | mGluR1 | High-affinity negative allosteric modulator | Potential therapeutic for neuropsychiatric disorders | nih.gov |

| [18F]FIMX | mGluR1 | Effective PET radioligand for imaging | Brain imaging and drug development | nih.govnih.gov |

| [11C]FIMX | mGluR1 | PET radioligand with a shorter half-life | Allows for same-day baseline and challenge PET studies | nih.govnih.gov |

Other Neuroactive Properties

Beyond mGluR1 modulation, the pyrimidine scaffold is being explored for other neuroactive properties. For instance, derivatives of pyrimidine have been investigated as inhibitors of glycogen synthase kinase-3β (GSK-3β), a kinase implicated in the pathophysiology of Alzheimer's disease. researchgate.net Optimization of lead compounds has resulted in potent and selective GSK-3β inhibitors with good central nervous system exposure. researchgate.net

Anti-inflammatory and Immunomodulatory Activity

The pyrimidine nucleus is a fundamental component of various compounds that exhibit significant anti-inflammatory and immunomodulatory effects. nih.gov Derivatives of this compound are part of this broader class of molecules that can modulate inflammatory pathways.

The anti-inflammatory actions of pyrimidine derivatives are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase. nih.gov By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes is reduced.

Research has shown that pyrimidine derivatives can suppress the expression and activity of several crucial inflammatory mediators, including prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and various interleukins. nih.gov Some pyrimidine-based drugs, such as afloqualone (B1666628) and proquazone, have been clinically approved for their anti-inflammatory properties. nih.gov

The structural features of these pyrimidine derivatives are critical to their anti-inflammatory potential. For example, the presence of specific substituents can enhance the binding of the molecule to the active site of COX enzymes, leading to more potent inhibition. nih.gov

Cardiovascular and Renal Disease Management (e.g., Npt2a Inhibition)

Derivatives of the 6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold, which is structurally related to this compound, have been identified as potent inhibitors of the sodium-dependent phosphate (B84403) cotransporter Npt2a. google.comgoogle.com Npt2a is a key protein involved in the reabsorption of phosphate in the kidneys, and its inhibition represents a novel therapeutic strategy for managing hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood. google.comgoogle.comnih.gov

Hyperphosphatemia is a common and serious complication of chronic kidney disease (CKD) and is associated with increased cardiovascular morbidity and mortality. google.comgoogle.com By inhibiting Npt2a, these pyrimidine derivatives can increase the excretion of phosphate in the urine, thereby lowering plasma phosphate levels. google.comgoogle.com

Studies have shown that these compounds effectively reduce plasma phosphate levels and have the potential to inhibit vascular calcification, a major contributor to cardiovascular disease in CKD patients. google.comgoogle.com Furthermore, they have been found to reduce levels of fibroblast growth factor-23 (FGF-23) and parathyroid hormone (PTH), both of which are involved in phosphate homeostasis and are often dysregulated in CKD. google.comgoogle.com

The development of orally bioavailable Npt2a inhibitors offers a promising new approach for the treatment of hyperphosphatemia and its associated complications in patients with CKD and other conditions of phosphate imbalance. google.comgoogle.comnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, these studies involve systematically modifying the chemical structure and evaluating the resulting effects on biological activity. This analysis helps to identify the key molecular features responsible for the desired pharmacological effects.

The biological potency and selectivity of this compound analogs are highly sensitive to the nature and position of various substituents on the pyrimidine core and its appended groups. Research has demonstrated that even minor chemical modifications can lead to significant changes in activity.

The pyrimidine scaffold itself is crucial. In a study of pyrimidine-4-carboxamide inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), it was found that the nitrogen atoms within the pyrimidine ring are critical for activity. acs.org The removal of the nitrogen at the X2 position resulted in a tenfold decrease in potency, suggesting it may form a key hydrogen bond with the target protein. acs.org

Modifications at different positions on the pyrimidine ring have yielded important SAR insights:

Substituents at the C2-position: In a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives designed as CDK9 inhibitors, the aniline (B41778) moiety at the C2 position plays a significant role. nih.gov Substituents on this aniline ring, such as heterocyclic groups like piperidine (B6355638) or morpholine (B109124), can result in compounds with low nanomolar potency and favorable selectivity for CDK9 over other kinases like CDK2. nih.gov

Substituents at the C4-position: For pyrimidine-4-carboxamide derivatives, the amide group at the C4-position is a key point for modification. Linear alkylamides with a propyl chain were found to be optimal for inhibition, while branching or the introduction of aromatic groups was generally less favorable. acs.org

Substituents at the C5-position: The C5 position of the pyrimidine core has also been shown to be important for potency and selectivity. In the context of CDK9 inhibitors, substituting a hydrogen at this position with a carbonitrile group maintained high potency. nih.gov However, replacing it with a hydroxyl group led to a dramatic loss of activity against both CDK9 and CDK1, indicating a strong preference for specific substituents at this site. nih.gov

Substituents at the C6-position: In pyrrolo[2,3-d]pyrimidin-4-amine scaffolds, which share features with pyrimidinols, the group at the C6-position significantly influences activity. The introduction of various 6-aryl groups has been a key strategy in developing potent Epidermal Growth Factor Receptor (EGFR) inhibitors. ntnu.no Similarly, for NAPE-PLD inhibitors, replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine at this position not only increased activity tenfold but also reduced lipophilicity, resulting in a more drug-like profile. acs.org

The electronic properties of substituents are also a determining factor. The presence of electron-withdrawing groups, such as a trifluoromethyl group, can enhance properties like lipophilicity and membrane permeability. Conversely, introducing groups capable of hydrogen bonding, like methylamino groups, can influence receptor binding affinity.

Table 1: Impact of Substituents on the Biological Activity of Pyrimidine Derivatives

| Compound Class | Scaffold | Position of Substitution | Substituent Type | Effect on Potency/Selectivity | Reference |

| NAPE-PLD Inhibitors | Pyrimidine-4-carboxamide | C4 (R1) | Cyclopropylmethylamide | Optimal R1 substituent | acs.org |

| NAPE-PLD Inhibitors | Pyrimidine-4-carboxamide | C2 (R2) | (S)-3-phenylpiperidine | 3-fold increase in potency via conformational restriction | acs.org |

| NAPE-PLD Inhibitors | Pyrimidine-4-carboxamide | C6 (R3) | (S)-3-hydroxypyrrolidine | 10-fold increase in activity; reduced lipophilicity | acs.org |

| CDK9 Inhibitors | 4-(Thiazol-5-yl)pyrimidine | C5 | Carbonitrile (CN) | Maintained high potency | nih.gov |

| CDK9 Inhibitors | 4-(Thiazol-5-yl)pyrimidine | C5 | Hydroxyl (OH) | >150-fold loss in CDK9 inhibition | nih.gov |

| Xanthine Oxidase Inhibitors | Purine (Pyrimidine Analog) | C2 | Chloro | Potent non-competitive inhibition | ntu.edu.tw |

The three-dimensional shape (conformation) of a molecule and how it interacts with its biological target are critical for its activity. Conformational analysis of this compound derivatives reveals how structural modifications influence the molecule's preferred shape and its binding to target proteins.

A key strategy to enhance potency is through conformational restriction. By reducing the number of rotatable bonds in a molecule, it can be "locked" into a more bioactive conformation, leading to a stronger binding interaction with the target. For instance, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine ring resulted in a threefold increase in inhibitory potency against NAPE-PLD. acs.org This improvement is attributed to the reduced conformational flexibility of the cyclic system, which favors the optimal geometry for binding. acs.org

X-ray crystallography and molecular docking studies provide detailed insights into these ligand-target interactions at an atomic level. Studies on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine inhibitors of CDK9 have utilized X-ray crystal structures to understand the basis of their potency and selectivity. nih.gov These studies can reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand in the active site of the enzyme. For example, molecular docking of certain pyrimidine derivatives has highlighted the importance of a lipophilic, electron-withdrawing substituent on an associated phenyl ring for establishing key interactions within the binding pocket. researchgate.net

Furthermore, analysis of inhibitors bound to different but related kinases, such as CDK9 and CDK2, can explain selectivity. Subtle differences in the amino acid residues of the active sites can be exploited by designing ligands that form favorable interactions with the target kinase (e.g., CDK9) but not with off-target kinases (e.g., CDK2), thus improving the selectivity profile of the compound. nih.gov Molecular docking of triazole-substituted pyrrolopyrimidines into the colony-stimulating factor 1 receptor (CSF1R) has identified different potential binding poses, which can guide further structural modifications to optimize interactions. mdpi.com

Prodrug Design and Metabolism Studies for this compound Analogs

Prodrug design is a widely used strategy to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active molecule, such as poor solubility, low permeability, or rapid metabolism. mdpi.comexo-ricerca.it A prodrug is an inactive or less active derivative that is converted into the active parent drug within the body through enzymatic or chemical processes. mdpi.com

For analogs related to the this compound scaffold, prodrug strategies have been employed to enhance properties like cell membrane permeability and aqueous solubility. A significant challenge with some highly potent inhibitors is poor cellular activity due to characteristics like high polarity or a zwitterionic nature, which hinder their ability to cross cell membranes. nih.gov

A successful example involves a potent KMT9 inhibitor that, due to a zwitterionic methionine side chain, showed no cellular activity. nih.gov To overcome this, an ethyl ester prodrug was designed. The addition of the lipophilic ethyl ester group masked the carboxylate, increasing the molecule's ability to permeate cell membranes. As anticipated, this ester prodrug showed a significantly decreased binding affinity for the target enzyme in vitro, as the ester creates steric hindrance. nih.gov However, once inside the cell, the ester is cleaved by intracellular esterases to release the active, zwitterionic parent drug, which then engages with its target and effectively blocks cancer cell proliferation. nih.gov

Another common approach is to attach water-soluble moieties to improve solubility for administration. For pyrazolo[3,4-d]pyrimidine compounds, which often suffer from low water solubility, a water-soluble N-methylpiperazino promoiety linked via an O-alkyl carbamate (B1207046) linker was used. nih.gov This modification led to a 600-fold improvement in solubility and a significant increase in passive membrane permeability. nih.gov Similarly, attaching a disodium (B8443419) phosphate group to a benzimidazole (B57391) derivative increased its solubility 50,000-fold. nih.gov

Metabolism studies are crucial to ensure that a prodrug is efficiently converted to its active form and to understand the metabolic fate of the compound. The enzymes responsible for this conversion are often esterases or cytochrome P450 (CYP450) enzymes. exo-ricerca.it The stability of the prodrug is a key consideration; it must be stable enough to reach its intended site of action but be readily cleaved to release the active drug. Functional groups like carbamates and amides are known to have slower hydrolysis kinetics and can be used to moderate rapid metabolism. mdpi.com

Table 2: Prodrug Strategies for Pyrimidine Analogs and Related Heterocycles

| Parent Drug Challenge | Prodrug Moiety | Linkage | Activation Mechanism | Desired Outcome | Reference |

| Poor cell permeability (due to zwitterion) | Ethyl group | Ester | Intracellular esterase cleavage | Increased cell membrane permeability and cellular activity | nih.gov |

| Low aqueous solubility | N-methylpiperazino group | O-alkyl carbamate | Enzymatic/chemical hydrolysis | 600-fold improvement in solubility | nih.gov |

| Low aqueous solubility | Disodium phosphate | Phosphate ester | Phosphatase cleavage | 50,000-fold increase in solubility | nih.gov |

| Low aqueous solubility | Glucuronic acid | Ether (via spacer) | Enzymatic cleavage and 1,6-elimination | 80-fold increase in solubility | nih.gov |

Biological Mechanisms of Action of 6 Methylamino Pyrimidin 4 Ol Derivatives

Enzyme Inhibition Mechanisms

Derivatives of 6-(Methylamino)pyrimidin-4-ol have been identified as potent inhibitors of several key enzymes implicated in various diseases. Their inhibitory action is a result of precise interactions with the enzyme's binding sites, leading to a disruption of their catalytic activity.

The efficacy of these inhibitors is largely determined by their ability to fit into and interact with the binding pockets of their target enzymes. X-ray crystallography and molecular docking studies have elucidated these interactions for several enzyme-inhibitor complexes.

METTL3 (Methyltransferase-like 3): Certain 1,4,9-triazaspiro[5.5]undecan-2-one derivatives containing the 6-(methylamino)pyrimidin-4-yl moiety act as potent inhibitors of the METTL3/METTL14 complex, a key N6-methyladenosine (m6A) RNA methyltransferase. acs.org Crystal structures reveal that the pyrimidine (B1678525) ring is central to the interaction. For instance, a derivative's tertiary alcohol was observed forming a hydrogen bond with Gln550, replacing an interaction with Asn549 seen with a parent compound. acs.org Replacing an ether with a lactam in the inhibitor structure restored and added a hydrogen bond interaction with the NH2 amide of Gln550, significantly boosting potency. acs.org Furthermore, a cation-π interaction with Arg379 was identified as beneficial for inhibition. acs.org

NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D): In a series of pyrimidine-4-carboxamide (B1289416) inhibitors, structure-activity relationship (SAR) studies suggested that the nitrogen at the X2 position of the pyrimidine scaffold may form a crucial H-bond interaction with the NAPE-PLD enzyme. acs.org The N-methylphenethylamine group was also found to be important for inhibitory activity. acs.org

GSK-3β (Glycogen Synthase Kinase-3β): For 6-amino-4-(pyrimidin-4-yl)pyridone inhibitors of GSK-3β, the pyrimidine hydroxyl group has been shown to form a hydrogen bond with the Lys 85 residue, which is part of the enzyme's catalytic triad. researchgate.net

FGFR4 (Fibroblast Growth Factor Receptor 4): Molecular docking studies of aminopyri(mi)dine derivatives as FGFR4 inhibitors indicated that the introduction of methyl groups to the pyrimidine ring, combined with fluorine substitution on an associated dimethoxyphenyl ring, contributed to higher activity and selectivity. nih.gov

The potency of these enzyme inhibitors is quantified through kinetic analyses, which typically measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). Lower IC50 values indicate higher potency.

| Derivative Class | Target Enzyme | Key Derivative | Inhibitory Potency (IC50 / pIC50) | Assay Method |

|---|---|---|---|---|

| 1,4,9-Triazaspiro[5.5]undecan-2-ones | METTL3 | Compound 5 | 0.79 µM | TR-FRET acs.org |

| 1,4,9-Triazaspiro[5.5]undecan-2-ones | METTL3 | Spirocycle 7 | 0.28 µM | TR-FRET acs.org |

| 1,4,9-Triazaspiro[5.5]undecan-2-ones | METTL3 | Lactam 8 | 0.037 µM | TR-FRET acs.org |

| Pyrimidine-4-carboxamides | NAPE-PLD | Hit Compound 2 | pIC50 = 6.09 ± 0.04 | Enzymatic Assay acs.org |

| Pyrimidine-4-carboxamides | NAPE-PLD | LEI-401 (Compound 1) | pIC50 = 7.14 ± 0.04 (IC50 = 72 nM) | Enzymatic Assay acs.org |

| 6-Amino-4-(pyrimidin-4-yl)pyridones | GSK-3β | Compound 17 | 17.2 nM | Cell-free enzyme assay researchgate.net |

| Dimethylpyrimidine derivatives | FGFR4 | Compound 6O | 75.3 nM | Kinase Assay nih.gov |

Receptor Modulation and Ligand-Receptor Interactions

Beyond enzyme inhibition, this compound derivatives can modulate the function of various cell surface receptors. arxiv.orgnih.gov They can act as agonists that activate receptors, antagonists that block them, or as allosteric modulators that fine-tune receptor activity.

Many pyrimidine derivatives function as receptor antagonists, blocking the action of the natural ligand. This has been a key mechanism in the development of therapeutic agents.

P2Y12 Receptor Antagonism: Derivatives of 6-amino-2-mercapto-3H-pyrimidin-4-one have been developed as antagonists for the P2Y12 receptor, a key player in platelet aggregation. nih.gov These compounds were found to inhibit ADP-induced human platelet aggregation. nih.gov The most potent among them antagonized the effect of a P2Y12 agonist on the forskolin-induced accumulation of cyclic-AMP (cAMP) in cells expressing the human P2Y12 receptor, confirming their antagonistic action. nih.gov

5-HT6 Receptor Antagonism: A benzene-sulfonamide derivative, N-(2,6-bis(methylamino)pyrimidin-4-yl)-4-aminobenzenesulfonamide (Ro 04-06790), was identified through high-throughput screening as a selective antagonist of the 5-HT6 serotonin (B10506) receptor. nih.gov

Adenosine (B11128) Receptor Modulation: In a series of 4-heteroaryl substituted amino-3,5-dicyanopyridines, small structural changes on the scaffold were shown to shift the pharmacological profile. mdpi.com For example, replacing a methylsulfanyl linker with a methylamino group caused a shift from a partial agonist at the A1 adenosine receptor to an antagonist or inverse agonist. mdpi.com

Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds), thereby altering the receptor's response to the natural ligand.

GPR68 Modulation: In the development of positive allosteric modulators (PAMs) for the G protein-coupled receptor 68 (GPR68), an amino-substituted triazine core was found to be critical for activity. While replacing the triazine core with a pyrimidine greatly reduced the allosteric activity, the study highlighted that small amino groups, such as methylamino, were well-tolerated on the active triazine core, whereas a dimethylamino group eliminated the activity. nih.gov

mGluR Modulation: Efforts to develop negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) involved replacing an ether-linked pyrimidine moiety with other heterocycles to improve pharmacological properties. nih.gov Similarly, quinazolinone derivatives have been identified as positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 4 (mGluR4). google.com These examples underscore the role of pyrimidine-like scaffolds in the design of allosteric modulators.

Cellular Pathway Perturbations and Signaling Cascades

By inhibiting enzymes or modulating receptors, derivatives of this compound can cause significant perturbations in downstream cellular pathways and signaling cascades.

GSK-3β Signaling: Inhibition of GSK-3β by pyrimidinone derivatives has been shown to affect crucial signaling pathways. For example, some derivatives can decrease the phosphorylation of the Tau protein, a hallmark of Alzheimer's disease. researchgate.net This enzyme is also involved in the Wnt/β-catenin signaling pathway, and its inhibition can modulate the expression of genes regulated by this pathway. researchgate.net

cAMP Signaling: As antagonists of the P2Y12 receptor, certain pyrimidine derivatives interfere with the cAMP signaling pathway. The P2Y12 receptor is a Gi-coupled receptor, and its activation by ADP inhibits adenylyl cyclase, leading to lower intracellular cAMP levels. By blocking this receptor, the pyrimidine antagonists prevent the agonist-induced decrease in cAMP, thereby perturbing this critical signaling cascade involved in platelet function. nih.gov

Molecular Basis of Biological Efficacy and Selectivity

The biological efficacy and selectivity of derivatives based on the this compound scaffold are intricately linked to their specific molecular structures. The nature and position of various substituents on the pyrimidine ring dictate the molecule's ability to interact with its biological target, influencing both its potency and its specificity for one target over others. Research into these derivatives has illuminated key structure-activity relationships (SAR) that govern their function as inhibitors of various enzymes, such as kinases and metabolic enzymes.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For pyrimidine derivatives, modifications at several key positions have been shown to significantly impact their biological activity.

In the development of inhibitors for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), a systematic investigation of pyrimidine-4-carboxamide derivatives revealed several key insights. acs.org The core pyrimidine scaffold was found to be optimal, as replacing it with pyridyl or triazine structures led to a significant drop in or complete loss of activity. acs.org This suggests the nitrogen atoms in the pyrimidine ring are essential for interaction with the protein target, potentially through hydrogen bonding. acs.org

Further modifications to the substituents on the pyrimidine ring highlighted the following:

Amide Substituent (R1): The amide group at the 4-position appears critical. Methylation of the amide nitrogen resulted in a complete loss of potency, suggesting it may act as a hydrogen bond donor or that a methyl group introduces a steric clash. acs.org Linear alkylamides showed optimal inhibition with a propyl chain, while branched or larger aromatic groups were less favorable. acs.org

Amine Substituent (R2): The N-methylphenethylamine group at the R2 position was found to be important for inhibitory activity. Its complete removal led to inactive compounds, and modifying the length of the alkyl chain connecting to the phenyl group indicated that an ethylene (B1197577) linker is optimal. acs.org

Amine/Hydroxyl Substituent (R3): Combining the optimal groups at R1 and R2 with various R3 substituents, such as dimethylamine, morpholine (B109124), or hydroxypyrrolidine, led to the discovery of highly potent compounds. A combination of (S)-3-phenylpiperidine at R2 and (S)-3-hydroxypyrrolidine at R3 resulted in a 10-fold increase in activity compared to the initial hit compound. acs.org

The following table summarizes the inhibitory activity of selected pyrimidine-4-carboxamide derivatives against NAPE-PLD. acs.org

| Compound Number | R1 Substituent | R2 Substituent | R3 Substituent | pIC50 | IC50 (nM) |

| 2 | Cyclopropylmethyl | N-Methylphenethylamine | Morpholine | 6.14 ± 0.05 | 720 |

| 7 | N-Methylcyclopropylmethyl | N-Methylphenethylamine | Morpholine | < 5.0 | >10000 |

| 8 | Cyclopropyl | N-Methylphenethylamine | Morpholine | 5.57 ± 0.03 | 2700 |

| 11 | n-Propyl | N-Methylphenethylamine | Morpholine | 6.22 ± 0.04 | 600 |

| 1 | Cyclopropylmethyl | (S)-3-Phenylpiperidine | (S)-3-Hydroxypyrrolidine | 7.14 ± 0.04 | 72 |

Data sourced from the Journal of Medicinal Chemistry. acs.org

Molecular Interactions and Selectivity

The selectivity of pyrimidine derivatives for a specific biological target over others is a critical factor in their development as therapeutic agents. This is often achieved by exploiting differences in the amino acid composition and conformation of the binding sites of various proteins.

In the context of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, derivatives of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine were designed to achieve selectivity over other CDKs, particularly CDK2. nih.gov SAR analysis revealed that substituents at the C5-position of the pyrimidine core are important for both potency and selectivity. nih.gov

C5-Position of Pyrimidine: Substituting the hydrogen at the C5-position with a carbonitrile group maintained potent pan-CDK inhibition. However, replacing it with a hydroxyl group led to a massive loss in activity against CDK9, CDK1, and CDK2, suggesting a critical interaction or conformational effect of the C5-substituent. nih.gov

C2-Aniline Moiety: The substitution pattern on the C2-aniline ring also plays a role in selectivity. nih.gov

Thiazole (B1198619) Substituents: Modifications to the thiazole ring, such as introducing a methylamino or ethylamino group at the C2-position, were found to negatively affect CDK2 activity while having a minimal impact on CDK9 potency, thereby improving selectivity. nih.gov

X-ray crystal structures of a lead compound (12u) bound to both CDK9 and CDK2 provided a structural rationale for this selectivity. nih.gov These structural insights are invaluable for designing compounds that can precisely target a single kinase, minimizing off-target effects.

The table below shows the inhibitory activity and selectivity profile of selected 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives. nih.gov

| Compound Number | R' (C5-Pyrimidine) | R (C2-Aniline) | CDK9 Kᵢ (nM) | CDK2 Kᵢ (nM) | CDK1 Kᵢ (nM) | Selectivity (CDK2/CDK9) |

| Ia | H | m-NO₂ | 1 | 6 | 2 | 6 |

| 12a | CN | m-NO₂ | 1 | 5 | 2 | 5 |

| 12b | OH | m-NO₂ | >155 | >1000 | >460 | - |

| 12u | CN | 3-NO₂, 4-CH₃, 6-F | 7 | >600 | 100 | >86 |

Data sourced from the Journal of Medicinal Chemistry. nih.gov

Similarly, in the development of inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R), pyrrolo[2,3-d]pyrimidine derivatives were optimized for selectivity against the Epidermal Growth Factor Receptor (EGFR). Research demonstrated that methylation of the 4-amino group of the pyrimidine scaffold effectively reduces EGFR activity while maintaining or even increasing CSF1R potency. nih.gov This highlights how a small structural modification can drastically alter the selectivity profile by changing how the inhibitor fits into the slightly different binding pockets of the two kinases. nih.gov

The molecular basis for the efficacy of some Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitors involves direct hydrogen bonding between the pyrimidine hydroxyl group and the Lys85 residue within the enzyme's catalytic triad. researchgate.net This specific interaction anchors the inhibitor in the active site, contributing to its potent inhibitory effect. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for analyzing the electronic structure, reactivity, and spectroscopic properties of 6-(Methylamino)pyrimidin-4-ol. researchgate.netresearchgate.netaimspress.com These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial determinants of its chemical behavior.

DFT studies can be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles with high accuracy, often in good agreement with experimental data from techniques like X-ray crystallography. acs.orgsemanticscholar.org A key aspect of this analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net For pyrimidine (B1678525) derivatives, a lower LUMO energy can be prioritized for enhanced electrophilic reactivity.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is invaluable for predicting how this compound will interact with other molecules, including biological targets like proteins and enzymes. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis can also be performed to investigate intramolecular and intermolecular bonding and interactions, providing insights into the stability of the molecule. researchgate.netacs.org

Table 1: Representative Data from Quantum Chemical Calculations for a Pyrimidine Derivative

| Calculated Property | Description | Representative Value/Insight |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicts sites susceptible to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicts sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| MEP Analysis | Maps electrostatic potential on the electron density surface. | Identifies positive and negative regions, predicting non-covalent interaction sites. |

This table presents the types of data obtained from DFT calculations and their general significance. Actual values would be determined through specific computational studies.

Molecular Docking and Scoring for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.govmdpi.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. cnag.cat For this compound, docking studies can identify potential biological targets and predict the binding affinity and mode of interaction. acs.org

The process involves placing the 3D structure of this compound into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or through homology modeling. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site. nih.gov These poses are then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov Lower scores typically indicate more favorable binding.

Studies on similar pyrimidine scaffolds have shown their potential to inhibit various enzymes, such as kinases (e.g., Glycogen (B147801) Synthase Kinase-3β, CSF1R) and oxidases. researchgate.netntu.edu.twnih.gov For instance, docking simulations could explore the binding of this compound within the ATP-binding pocket of a kinase. The analysis would focus on key interactions, such as hydrogen bonds between the pyrimidine ring's nitrogen atoms or the hydroxyl and methylamino groups, and amino acid residues in the target's active site (e.g., with hinge region residues). researchgate.net

Table 2: Hypothetical Molecular Docking Results for this compound

| Target Protein | Putative Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| GSK-3β | ATP-binding pocket | -8.5 | LYS85, VAL135, ASP200 |

| Xanthine Oxidase | Molybdenum center | -7.9 | GLU802, ARG880, THR1010 |

| CSF1R Kinase | Hinge region | -9.1 | CYS666, GLU633, PHE797 |

This table is illustrative, showing the type of information generated from a molecular docking study. The target proteins are chosen based on the known activity of similar pyrimidine compounds. researchgate.netntu.edu.twnih.gov The specific binding affinities and residues are hypothetical.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for understanding the conformational flexibility of this compound and the stability of its complex with a biological target. acs.orgresearchgate.net

An MD simulation begins with the coordinates from a docked pose and simulates the motion of every atom in the system, including the protein, the ligand, and surrounding solvent molecules (typically water). By solving Newton's equations of motion over a series of short time steps, MD simulations generate a trajectory that reveals how the complex behaves over time (from nanoseconds to microseconds).

For this compound, MD simulations can assess the stability of the predicted binding pose. acs.org Key analyses of the MD trajectory include calculating the Root Mean Square Deviation (RMSD) to see if the ligand remains in the binding pocket and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. MD simulations also provide insights into the role of water molecules in mediating interactions and can be used to calculate binding free energies, which are often more accurate than the scores from docking alone. researchgate.net Understanding the conformational dynamics is essential, as the flexibility of both the ligand and the target can significantly influence binding affinity. acs.orgdiva-portal.org

Table 3: Objectives and Analyses in a Molecular Dynamics Simulation Study

| Simulation Objective | Analysis Metric | Insights Gained |

| Assess Binding Stability | RMSD of ligand and protein backbone | Confirms if the ligand remains bound in the initial docked pose. |

| Identify Flexible Regions | RMSF of protein residues | Highlights parts of the protein that move during ligand binding. |

| Characterize Interactions | Hydrogen bond analysis | Determines the persistence of key hydrogen bonds over time. |

| Estimate Binding Affinity | MM/PBSA or MM/GBSA calculations | Provides a more accurate estimation of binding free energy. |

| Explore Conformational Space | Cluster analysis of trajectory | Reveals dominant conformations of the ligand and protein. |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogs of this compound.

The development of a QSAR model involves several steps. First, a dataset of compounds with similar core structures (e.g., pyrimidine derivatives) and their experimentally measured biological activities (like IC50 values) is collected. nih.gov Next, for each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., partial charges). nih.gov

Using statistical methods or machine learning algorithms, a mathematical equation is then generated that correlates the descriptors with the observed biological activity. nih.govqsartoolbox.org The predictive power of the resulting QSAR model is rigorously validated using internal and external test sets of compounds. nih.gov A validated QSAR model can then be used to predict the biological activity of this compound and its hypothetical derivatives, helping to prioritize which compounds to synthesize and test experimentally.

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

| Constitutional | Molecular Weight, Number of N and O atoms | Molecular size and composition |

| Topological | Wiener Index, Kier & Hall Shape Indices | Molecular branching and shape |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D size and shape |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |

| Electronic | Dipole Moment, Partial Charges | Polarity and charge distribution |

| Quantum Chemical | HOMO/LUMO energies, Hardness | Reactivity and electronic character |

Virtual Screening and De Novo Ligand Design

Virtual screening and de novo design are two key computational strategies used in the early stages of drug discovery to identify and create novel lead compounds.

Virtual screening is a process that involves the computational screening of large libraries of existing chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govntu.edu.tw If a target for this compound has been identified (e.g., through docking), one could perform a ligand-based virtual screen. In this approach, the structure of this compound is used as a template to search a database for other molecules with similar structural or physicochemical features, under the principle that similar molecules often have similar biological activities. nih.gov Alternatively, a structure-based virtual screen could be performed, where a large library of diverse compounds is docked into the target's binding site to find new scaffolds that fit well. researchgate.net

De novo ligand design , which means "from the beginning," is a more creative computational approach. nih.govbham.ac.uk Instead of searching for existing molecules, de novo design algorithms construct novel molecules piece by piece within the constraints of the receptor's binding site. nih.gov The process can start with a seed atom or a small fragment placed in the binding pocket. The algorithm then iteratively adds atoms or functional groups, guided by a scoring function that evaluates the fit and potential binding affinity at each step. nih.govmdpi.com This method can be used to explore novel chemical space and design entirely new molecules that are optimized for binding to a specific target, potentially leading to compounds with improved potency and novel intellectual property. bham.ac.ukrsc.org

Table 5: Comparison of Virtual Screening and De Novo Ligand Design

| Feature | Virtual Screening | De Novo Ligand Design |

| Primary Goal | To identify promising hits from existing compound libraries. | To create novel molecular structures with desired properties. |

| Starting Point | A large database of purchasable or synthesizable compounds. | A target binding site and a set of chemical building blocks/rules. |

| Core Method | Similarity searching (ligand-based) or molecular docking (structure-based). | Algorithmic construction (growing, linking, or mutating fragments). |

| Output | A ranked list of existing compounds for acquisition and testing. | Novel chemical structures that may have never been synthesized. |

| Advantage | Hits are often readily available; faster path to experimental validation. | Can explore vast, untapped chemical space; generates novel IP. |

Advanced Research Applications and Future Directions

Radioligand Development for Imaging Biomarkers (e.g., PET Imaging)

The 6-(methylamino)pyrimidin-4-ol core is integral to the development of novel radioligands for Positron Emission Tomography (PET) imaging, a powerful technique for visualizing and quantifying biological processes in vivo. Derivatives of this scaffold have shown promise in imaging key biomarkers associated with neurological disorders.

A notable example is [¹⁸F]FIMX, a PET radioligand developed for imaging metabotropic glutamate (B1630785) receptor 1 (mGluR1), a critical target in neuropsychiatric disorders. nih.govresearchgate.net The full chemical name for FIMX is 4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide. nih.govnih.gov Preclinical studies in rhesus monkeys demonstrated that [¹⁸F]FIMX exhibits high uptake in the brain, particularly in the cerebellum, which is rich in mGluR1. nih.gov Pharmacological challenges confirmed that the radioligand binds specifically and reversibly to these receptors, indicating its potential effectiveness for human studies. nih.govresearchgate.net

The broader methylamino-heterocyclic motif, including pyrimidine (B1678525) and pyridine (B92270) analogues, has been successfully employed to create a range of PET tracers for significant neurological targets. d-nb.infonih.govradiologykey.comnih.gov These tracers are crucial for advancing the diagnosis of diseases like Alzheimer's and for evaluating the efficacy of new drugs. d-nb.infonih.gov For instance, tracers have been developed to visualize the deposition of β-amyloid (Aβ) plaques and tau protein aggregates, which are hallmarks of Alzheimer's disease. d-nb.infonih.govnih.gov

| Radioligand | Target Biomarker | Disease Context | Scaffold Type |

| [¹⁸F]FIMX | Metabotropic Glutamate Receptor 1 (mGluR1) | Neuropsychiatric Disorders | 6-(Methylamino)pyrimidin-4-yl |

| [¹¹C]AZD2184 | β-Amyloid (Aβ) Plaques | Alzheimer's Disease | 6-(Methylamino)pyridin-3-yl |

| [¹⁸F]THK5351 | Tau Protein | Alzheimer's Disease | 6-(Methylamino)pyridin-3-yl |

| [¹¹C]PBB3 | Tau Protein | Alzheimer's Disease | 6-(Methylamino)pyridin-3-yl |

This table summarizes key radioligands developed from methylamino-heterocyclic scaffolds for PET imaging of neurological biomarkers. Data sourced from nih.govd-nb.infonih.govnih.gov.

Applications in Agrochemicals (e.g., Plant Growth Regulation)

The pyrimidine framework is recognized for its biological activity in agriculture, with various derivatives used as herbicides and fungicides. gsconlinepress.comresearchgate.net Emerging research indicates that compounds structurally related to this compound possess significant potential as plant growth regulators. gsconlinepress.comscidoc.org

Studies on 2-amino-6-methylpyrimidine-4(3H)-thione, a close structural analogue, have demonstrated a pronounced stimulating effect on plant growth, with some derivatives showing efficacy ranging from 43–96% compared to the standard, heteroauxin. researchgate.net The synthesis of various S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) has also yielded compounds with notable plant growth-stimulating activity, highlighting this as a new and promising property for these heterocyclic systems. researchgate.net These findings suggest that the this compound scaffold could be a valuable starting point for developing novel agrochemicals that enhance crop yield and resilience. scidoc.orgjubilantingrevia.com

Materials Science Applications (e.g., Corrosion Inhibition)

In the field of materials science, pyrimidine derivatives are gaining attention as effective and environmentally benign corrosion inhibitors, particularly for protecting steel in acidic environments commonly found in industrial processes like oil well acidification and acid pickling. bohrium.combohrium.comijcsi.pro These compounds function by adsorbing onto the metal surface, forming a protective film that blocks the active sites for corrosion. academicjournals.org

The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen) and π-electrons in the pyrimidine ring, which facilitate strong adsorption to the metal surface. ijcsi.proacademicjournals.org Research on various pyrimidine derivatives has shown high inhibition efficiencies. For example, 2-benzylthiopyrimidine (BTP) achieved an inhibition efficiency of 99.82% for carbon steel. bohrium.com Another study on chromeno pyrimidine derivatives reported an efficiency of 96.4% for N80 steel in 15% hydrochloric acid. bohrium.com Theoretical studies using Density Functional Theory (DFT) have been employed to understand the relationship between molecular structure and inhibition efficiency, confirming that the pyrimidine ring is central to the adsorption process. researchgate.net A study on a closely related structure, 2-(((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-6-methylpyrimidin-4-ol, further supports the potential of the pyrimidin-4-ol core in this application. researchgate.netresearchgate.net

| Pyrimidine Derivative | Metal | Corrosive Medium | Max Inhibition Efficiency (%) |

| 2-Benzylthiopyrimidine (BTP) | Carbon Steel | CO₂ Environment | 99.82 |

| Chromeno Pyrimidine (CP-1) | N80 Steel | 15% HCl | 96.4 |

| Pyrazole-Pyrimidine (P2) | Mild Steel | 1 M HCl | >91 |

| Imidazo Pyrimidine (OPIP) | Mild Steel | 1 M HCl | 91.9 |

This table highlights the performance of various pyrimidine-based corrosion inhibitors. Data sourced from bohrium.combohrium.comresearchgate.netfrontiersin.org.

Emerging Therapeutic Opportunities for the this compound Scaffold

The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs. gsconlinepress.com The specific this compound structure is now emerging as a key component in the design of novel therapeutic agents targeting a range of diseases, most notably cancer.

A significant breakthrough is the identification of a METTL3 inhibitor incorporating the 6-(methylamino)pyrimidin-4-yl moiety. nih.gov METTL3 is an m⁶A methyltransferase that is overexpressed in various cancers, and its inhibition represents a promising anticancer strategy. nih.gov The compound, 4-(4-((4,4-dimethylpiperidin-1-yl)methyl)phenyl)-9-(6-(methylamino)pyrimidin-4-yl)-1,4,9-triazaspiro[5.5]undecan-2-one, demonstrates the direct applicability of this scaffold in developing targeted cancer therapies. nih.gov

Furthermore, related pyrimidine structures are being explored for other therapeutic targets:

Microtubule Targeting Agents: Simple monocyclic pyrimidine analogs have been identified as potent microtubule depolymerizers that bind to the colchicine (B1669291) site, showing promise in overcoming drug resistance in cancer cells. nih.gov